Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate
Overview
Description
Molecular Structure Analysis
Ethyl 4-[(2-amino-6-chloropyrimidin-4-yl)amino]butanoate contains a total of 32 bonds; 17 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyrimidine .Scientific Research Applications
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been identified as an interesting scaffold for antiproliferative activities against various human cancer cell lines .
- Methods of Application or Experimental Procedures : The synthesis of pyrimidine derivatives is important in medicinal chemistry . This often involves the use of microwave irradiation .
- Results or Outcomes : Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
properties
IUPAC Name |
ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-9(15)4-3-6-12-8-5-7-13-10(11)14-8/h5,7H,2-4,6H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKZMCVRMGDKLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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